1,4-Bis(2-hydroxyethoxy)benzene

Overview

Description

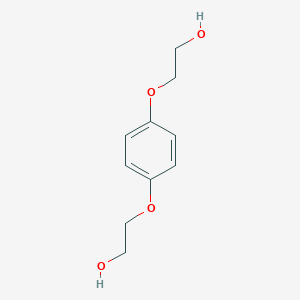

1,4-Bis(2-hydroxyethoxy)benzene, also known as hydroquinone bis(2-hydroxyethyl) ether, is an organic compound with the molecular formula C10H14O4. It is a symmetrical aromatic diol chain extender commonly used in the production of polyurethanes and other polymers. This compound is known for its ability to enhance the mechanical properties and thermal stability of the materials it is incorporated into .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Bis(2-hydroxyethoxy)benzene can be synthesized through several methods. One common synthetic route involves the reaction of hydroquinone with ethylene oxide in the presence of a base catalyst such as potassium carbonate. The reaction typically occurs under inert gas atmosphere to prevent oxidation and is carried out at elevated temperatures .

Another method involves the reaction of hydroquinone with 2-chloroethanol in the presence of a base such as potassium carbonate and a phase transfer catalyst like tetrabutylammonium bromide. This reaction is also conducted under inert gas atmosphere and at elevated temperatures .

Industrial Production Methods

Industrial production of this compound often involves continuous processes to ensure high yield and purity. The use of dimethyl formamide as a solvent and catalysts such as cesium carbonate and sodium dithionite can enhance the reaction efficiency and product purity .

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(2-hydroxyethoxy)benzene undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The aromatic ring can be reduced under specific conditions.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Nucleophiles like alkyl halides can react with the hydroxyl groups in the presence of a base.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Reduced aromatic compounds.

Substitution: Ether derivatives and other substituted products.

Scientific Research Applications

Biomedical Applications

1,4-Bis(2-hydroxyethoxy)benzene is primarily utilized in the synthesis of polyurethanes for biomedical applications. These polyurethanes are favored due to their biocompatibility and mechanical properties, making them suitable for various medical devices and implants.

Case Studies

- Cardiovascular Devices : Research has demonstrated that polyurethanes incorporating this compound exhibit favorable blood compatibility, crucial for applications in cardiovascular implants .

- Tissue Engineering : The compound has been explored in the development of scaffolds for tissue engineering, where its properties can be tailored to enhance cell adhesion and proliferation .

Polymer Chemistry

In polymer chemistry, this compound serves as a functional monomer in the synthesis of advanced polymeric materials. Its hydroxyl groups facilitate cross-linking reactions, leading to enhanced material properties.

Key Properties

- Thermal Stability : The incorporation of this compound into polymers improves thermal stability, which is essential for high-performance applications.

- Mechanical Strength : Polymers modified with this compound exhibit improved tensile strength and elasticity compared to unmodified counterparts .

Coatings and Adhesives

The compound is also used in the formulation of coatings and adhesives due to its ability to enhance adhesion properties and environmental resistance. This makes it valuable in various industrial applications.

Performance Metrics

Mechanism of Action

1,4-Bis(2-hydroxyethoxy)benzene primarily functions as a chain extender in polyurethane elastomers. It reacts with growing polymer chains, linking them together and influencing the final properties of the elastomer, such as tensile strength and elasticity. The hydroxyl groups on the compound facilitate these reactions, making it an effective chain extender.

Comparison with Similar Compounds

Similar Compounds

- 1,4-Di(2-hydroxyethoxy)benzene

- Hydroquinone bis(2-hydroxyethyl) ether

- Hydroquinone di(2-hydroxyethyl) ether

Uniqueness

1,4-Bis(2-hydroxyethoxy)benzene is unique due to its symmetrical structure and the presence of two hydroxyl groups, which make it an effective chain extender. Its ability to enhance the mechanical and thermal properties of polymers distinguishes it from other similar compounds .

Biological Activity

1,4-Bis(2-hydroxyethoxy)benzene, also known as Bis(2-hydroxyethoxy)benzene , is a compound with notable biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the following chemical formula: . Its structure features two hydroxyethoxy groups attached to a benzene ring, contributing to its solubility and reactivity in biological systems.

Antimicrobial Effects

Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including Pseudomonas aeruginosa and Acinetobacter baumannii , which are known for their resistance to multiple antibiotics. The compound's mechanism involves disrupting quorum sensing (QS) pathways in these bacteria, leading to reduced virulence and biofilm formation.

- Case Study : In a study assessing the impact of this compound on biofilm formation by P. aeruginosa , it was found that concentrations as low as 10 µM significantly decreased biofilm biomass. Complete suppression was observed at concentrations above 1 mM .

Cytotoxicity and Cell Viability

While this compound has demonstrated antimicrobial activity, its cytotoxic effects on human cells have also been evaluated. In vitro studies using human cell lines showed that the compound did not adversely affect cell viability at concentrations up to 2.5 mM after 24 hours of exposure. This suggests a favorable safety profile for potential therapeutic applications .

The biological activity of this compound is primarily attributed to its ability to interfere with bacterial QS systems. By binding to signaling molecules involved in QS, the compound reduces the expression of virulence factors such as pyocyanin production in P. aeruginosa .

- Table 1: Effects on Virulence Factors

| Concentration (µM) | Pyocyanin Production (% Inhibition) | Biofilm Formation (% Reduction) |

|---|---|---|

| 10 | 30 | 25 |

| 100 | 50 | 50 |

| 1000 | 100 | 100 |

Safety Profile and Toxicity

The safety assessment of this compound indicates low toxicity levels in mammalian systems. Toxicological evaluations have shown no significant adverse effects at therapeutic concentrations. However, further studies are needed to establish long-term safety profiles and potential side effects.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for producing 1,4-Bis(2-hydroxyethoxy)benzene with high purity?

- The compound can be synthesized via nucleophilic substitution or etherification reactions. For example, reacting hydroquinone with 2-chloroethanol under alkaline conditions yields the product. Optimization requires controlled stoichiometry (2:1 molar ratio of 2-chloroethanol to hydroquinone) and inert atmospheres to prevent oxidation byproducts. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography is critical to achieve >98% purity .

Q. How can NMR spectroscopy and molecular modeling confirm the stereochemical configuration of derivatives?

- 1H NMR identifies proton environments, while NOESY (Nuclear Overhauser Effect Spectroscopy) detects spatial proximity between nuclei, confirming stereochemistry. For example, in dihydro-1,4-benzodioxine derivatives, coupling constants (J-values) from 1H NMR and NOESY cross-peaks validate axial/equatorial substituent arrangements. Molecular modeling (e.g., DFT calculations) further corroborates experimental data by simulating energy-minimized conformers .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- While specific hazard data for this compound is limited, general precautions for glycol ethers apply:

- PPE : Nitrile gloves, safety goggles, and lab coats.

- Ventilation : Use fume hoods to mitigate inhalation risks.

- Storage : In airtight containers, away from oxidizers and heat sources.

- Spills : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does this compound enhance the stability of coordination polymers or copolymers?

- The compound acts as a flexible linker in coordination polymers due to its two hydroxyethoxy groups, which facilitate chelation with metal ions (e.g., Zn²⁺, Cu²⁺). Its aromatic core provides structural rigidity, while the ethoxy spacers allow dynamic framework adjustments during guest molecule adsorption. For example, in ethylene/1,3-phenylene oxyethylene copolymers, it improves thermal stability (up to 250°C) and solvent resistance .

Q. What photochemical mechanisms govern the reactivity of structurally analogous benzene derivatives under UV irradiation?

- Studies on 1,4-Bis(phenylsulfonyloxy)benzene reveal that UV light (254 nm) induces S-O bond cleavage , generating sulfonyl radicals. These radicals undergo recombination or Fries rearrangement, producing phenolic byproducts. For this compound, similar pathways may occur, with O-H bond dissociation leading to radical intermediates. Acid generation (e.g., via sulfonic acid formation) can be quantified using HPLC and GC-MS , with O₂ participation enhancing oxidative degradation .

Q. Which computational methods predict the electronic and spectral properties of this compound derivatives?

- Time-Dependent DFT (TD-DFT) calculates UV-Vis absorption spectra by modeling electron transitions between HOMO and LUMO orbitals. For example, derivatives with conjugated π-systems (e.g., pyridyl ethenyl groups) exhibit redshifted absorbance due to extended conjugation. Molecular docking simulations further assess interactions with biological targets, such as enzyme active sites, guiding drug design .

Properties

IUPAC Name |

2-[4-(2-hydroxyethoxy)phenoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O4/c11-5-7-13-9-1-2-10(4-3-9)14-8-6-12/h1-4,11-12H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTPYFJNYAMXZJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCO)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

41675-76-7 | |

| Record name | Poly(oxy-1,2-ethanediyl), α,α′-1,4-phenylenebis[ω-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41675-76-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5026702 | |

| Record name | 2,2'-[1,4-Phenylenebis(oxy)]diethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5026702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid | |

| Record name | Ethanol, 2,2'-[1,4-phenylenebis(oxy)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

104-38-1 | |

| Record name | Hydroquinone bis(2-hydroxyethyl) ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-(p-Phenylenedioxy)diethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104381 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Bis(2-hydroxyethoxy)benzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26611 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Bis(2-hydroxyethoxy)benzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1862 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2,2'-[1,4-phenylenebis(oxy)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2'-[1,4-Phenylenebis(oxy)]diethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5026702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-p-phenylenedioxydiethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.907 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2'-(P-PHENYLENEDIOXY)DIETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N2PVM9C37Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.